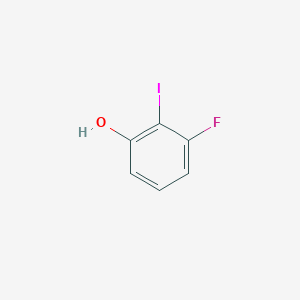

3-Fluoro-2-iodophenol

Beschreibung

Contextualization within Halogenated Phenols

Halogenated phenols are a broad and important class of compounds in chemistry. researchgate.net The nature and position of the halogen substituents significantly influence the compound's reactivity, acidity, and biological activity. acs.org For instance, the presence of electron-withdrawing halogens like fluorine can increase the acidity of the phenolic proton. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various chemical reactions. This reactivity is a key feature that distinguishes iodinated phenols from their chlorinated or brominated counterparts. scielo.br The combination of both a fluorine and an iodine atom on the same phenolic ring, as seen in 3-Fluoro-2-iodophenol, offers a unique set of reactive sites, allowing for sequential and selective chemical modifications.

Significance in Advanced Organic Synthesis

The utility of this compound in advanced organic synthesis is a direct consequence of its distinct structural features.

As a synthetic building block, this compound provides chemists with a scaffold that can be elaborated into more complex structures. The iodine atom can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. researchgate.net These reactions are fundamental in the construction of complex organic molecules. The fluorine atom, on the other hand, is generally more stable and is often incorporated to modulate the electronic properties and metabolic stability of the final product.

The ability to selectively react at different positions on the this compound molecule makes it an important precursor in multi-step syntheses. For example, the hydroxyl group can be protected while a reaction is carried out at the iodine-bearing carbon, and then deprotected to allow for further functionalization. This strategic manipulation is crucial in the total synthesis of natural products and other complex molecular targets. Aromatic iodo compounds, in general, are recognized as important intermediates for the synthesis of a wide range of bioactive and pharmaceutical compounds. scielo.br

Relevance in Medicinal Chemistry and Pharmaceutical Research

The unique properties of this compound and other halogenated phenols have made them valuable in the field of drug discovery and development. santelog.com

Halogenated compounds are frequently utilized as intermediates in the synthesis of pharmaceutical agents. multichemexports.comlookchem.com The introduction of halogen atoms can significantly impact a molecule's pharmacological profile, including its binding affinity to biological targets, membrane permeability, and metabolic stability. acs.org this compound serves as a key intermediate for introducing a fluorinated and iodinated phenol (B47542) moiety into potential drug candidates. lookchem.com The fluorine atom, in particular, is often used in drug design to enhance metabolic stability and improve bioavailability.

Research has demonstrated the importance of halogenated phenols in the synthesis of various bioactive compounds. researchgate.net These compounds can exhibit a range of biological activities, including antibacterial and anti-inflammatory properties. researchgate.net The ability to use this compound as a starting material allows for the systematic exploration of structure-activity relationships, where the effect of the fluoro-iodophenol fragment on the biological activity of a larger molecule can be assessed. This iterative process of synthesis and biological testing is a cornerstone of modern drug discovery. nih.gov

Properties of this compound

| Property | Value |

| CAS Number | 863870-85-3 |

| Molecular Formula | C6H4FIO |

| Molecular Weight | 238.00 g/mol |

| Predicted pKa | 7.52 ± 0.10 |

| Predicted Density | 2.085 ± 0.06 g/cm³ |

| Predicted Refractive Index | 1.638 |

Data sourced from various chemical suppliers and databases. guidechem.comhoffmanchemicals.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWGAGHBXFURTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464778 | |

| Record name | 3-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-85-3 | |

| Record name | 3-Fluoro-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863870-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Fluoro 2 Iodophenol and Its Derivatives

Regioselective Synthesis Strategies

Regioselective synthesis is crucial for preparing specifically substituted aromatic compounds. Strategies involving directed metalation and C-H functionalization have emerged as highly effective methods for achieving this control.

Directed Metalation Group (DMG) Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a substituent with high regioselectivity. wikipedia.org

For the synthesis of 3-fluoro-2-iodophenol, a plausible approach would involve the protection of the hydroxyl group of 3-fluorophenol (B1196323) with a suitable DMG. The choice of the DMG is critical as it must direct the metalation to the C2 position, overcoming the directing effects of the fluorine and the protected hydroxyl group. A strong DMG, such as a diethylcarbamate (-OCONEt2), would be suitable for this purpose. The fluorine atom at the 3-position would further activate the C2 proton, facilitating the regioselective deprotonation.

The general synthetic sequence would be as follows:

Protection of the hydroxyl group of 3-fluorophenol as a carbamate (B1207046).

Directed ortho-lithiation at the C2 position using a strong lithium base.

Quenching the resulting aryllithium species with an iodine electrophile (e.g., I2).

Deprotection of the carbamate group to yield this compound.

Table 1: Proposed Directed Metalation Protocol for this compound

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 3-Fluorophenol | Diethylcarbamoyl chloride, Base | 3-Fluorophenyl diethylcarbamate | Introduction of DMG |

| 2 | 3-Fluorophenyl diethylcarbamate | sec-BuLi, TMEDA, THF, -78 °C | 2-Lithio-3-fluorophenyl diethylcarbamate | Regioselective metalation |

| 3 | 2-Lithio-3-fluorophenyl diethylcarbamate | Iodine (I2) | 2-Iodo-3-fluorophenyl diethylcarbamate | Iodination |

| 4 | 2-Iodo-3-fluorophenyl diethylcarbamate | Strong base (e.g., NaOH), Heat | This compound | Deprotection |

Two-Fold Unsymmetrical C-H Functionalization Approaches

A more advanced and atom-economical approach involves the direct functionalization of C-H bonds. Two-fold unsymmetrical C-H functionalization allows for the introduction of two different functional groups into an aromatic ring in a sequential manner, providing a powerful tool for the synthesis of highly substituted arenes. nih.govnih.gov

A notable example of this strategy is the synthesis of substituted meta-halophenols from simple aryl iodides. nih.govnih.gov This method utilizes a removable pyrimidine-based silicon-tethered directing group (PyrDipSi) to control the regioselectivity of sequential C-H halogenation and oxygenation reactions. nih.govnih.gov

The synthesis of a this compound derivative using this methodology would start from a fluorinated aryl iodide. The PyrDipSi directing group is first installed, followed by a palladium-catalyzed C-H iodination at one ortho position. Subsequently, a palladium-catalyzed C-H oxygenation (e.g., acetoxylation) is performed at the other ortho position. Finally, the directing group is removed to yield the desired substituted phenol (B47542). This approach provides excellent control over the placement of the halogen and oxygen functionalities. nih.govnih.gov

Table 2: Two-Fold Unsymmetrical C-H Functionalization for a 3-Halo-2-hydroxylated Arene

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) |

| 1 | 1-Fluoro-3-iodobenzene | 1) n-BuLi, THF, -78 °C; 2) PyrDipSi-Cl | PyrDipSi-functionalized fluorobenzene | - |

| 2 | PyrDipSi-functionalized fluorobenzene | Pd(OAc)2, I2, PhI(OAc)2, DCE, 100 °C | Iodinated PyrDipSi-arene | High |

| 3 | Iodinated PyrDipSi-arene | Pd(OAc)2, PhI(OAc)2, Ac2O, DCE, 100 °C | Acetoxylated and iodinated PyrDipSi-arene | High |

| 4 | Acetoxylated and iodinated PyrDipSi-arene | TBAF, THF | This compound | - |

Data is representative of the general methodology described in the source. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the iodo group serves as a versatile handle for a variety of coupling reactions.

Suzuki Coupling Reactions involving Fluorinated and Iodinated Phenols

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is widely used for the formation of C(sp2)-C(sp2) bonds to construct biaryl structures. libretexts.org Iodophenols are known to be effective coupling partners in Suzuki reactions, often proceeding under relatively mild conditions. acs.org

In the context of this compound, the iodo group would readily participate in the catalytic cycle of the Suzuki coupling. The reaction would involve the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the coupled product. The presence of the fluorine atom and the hydroxyl group may influence the electronic properties of the aromatic ring and thus the reaction kinetics, but generally, such substrates are well-tolerated. acs.org

Table 3: Representative Suzuki Coupling of an Iodophenol

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Iodophenol (B132878) | Phenylboronic acid | Pd/C | K2CO3 | Water | 2-Hydroxybiphenyl | >95 |

| 3-Iodophenol | Phenylboronic acid | Pd/C | K2CO3 | Water | 3-Hydroxybiphenyl | >95 |

| 4-Iodophenol | Phenylboronic acid | Pd/C | K2CO3 | Water | 4-Hydroxybiphenyl | >95 |

This data is based on a systematic study of halophenol couplings and is representative of the expected reactivity. acs.org

Sonogashira Coupling for Benzofuran (B130515) Synthesis from 2-Iodophenols

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the formation of C(sp2)-C(sp) bonds. A particularly elegant application of the Sonogashira coupling is the synthesis of benzofurans from 2-iodophenols. researchgate.netnih.gov

In this tandem reaction, the 2-iodophenol first undergoes a Sonogashira coupling with a terminal alkyne to form a 2-alkynylphenol intermediate. This intermediate then undergoes an intramolecular cyclization (5-endo-dig) to form the benzofuran ring. nih.gov This process can be carried out in a one-pot fashion and tolerates a wide range of functional groups on both the iodophenol and the alkyne. researchgate.net The compound this compound would be an excellent substrate for this reaction, leading to the formation of 4-fluorobenzofurans, which are valuable structures in medicinal chemistry.

Table 4: Sonogashira Coupling/Cyclization of 2-Iodophenols for Benzofuran Synthesis

| 2-Iodophenol | Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) |

| 2-Iodophenol | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N | 2-Phenylbenzofuran | High |

| 4-Methyl-2-iodophenol | 1-Hexyne | Pd(PPh3)2Cl2, CuI | Et3N | 5-Methyl-2-butylbenzofuran | Good |

| 4-Nitro-2-iodophenol | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | Et3N/DMF | 5-Nitro-2-(trimethylsilyl)benzofuran | Moderate |

Yields are generalized from typical literature findings for this type of reaction. researchgate.netnih.gov

Palladium-Catalyzed Reactions

Palladium catalysis stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. For the functionalization of this compound, the iodine-bearing carbon serves as a versatile handle for a variety of cross-coupling reactions.

Deacylative cross-coupling has emerged as a powerful strategy that utilizes robust and ubiquitous ketone functionalities as latent cross-coupling electrophiles. This transformation involves the activation and cleavage of a C(aryl)-C(acyl) bond, which is typically strong, to forge a new bond. While direct application to this compound has not been extensively documented, the principles can be extrapolated from studies on other aromatic ketones.

The general strategy involves converting the ketone into a more reactive species, such as an oxime ester, which can then undergo palladium-catalyzed coupling with various nucleophiles. More recent advancements have focused on dual nickel/photoredox catalysis to achieve deacylative arylation and alkynylation of unstrained cyclic and methyl ketones. A hypothetical deacylative alkylation of a derivative of this compound, such as 1-(3-fluoro-2-hydroxy-6-iodophenyl)ethan-1-one, would proceed via the cleavage of the C-C bond between the aromatic ring and the acetyl group, followed by the introduction of an alkyl group. This method provides a novel disconnection approach, transforming a common functional group into a site for alkylation.

Table 1: Representative Conditions for Deacylative Cross-Coupling This table is based on general methodologies and represents a hypothetical application to a this compound derivative.

| Parameter | Condition |

|---|---|

| Catalyst | Palladium or Nickel Complex |

| Ligand | Electron-rich phosphine (B1218219) ligands (e.g., dppm) |

| Activating Agent | Conversion to oxime ester or photoredox catalysis |

| Nucleophile | Organoboron reagents, organozincs, etc. |

| Base | Inorganic base (e.g., K₃PO₄, CsF) |

| Solvent | High-boiling point aprotic solvents (e.g., Toluene) |

The combination of a Heck reaction with a subsequent C-H activation/alkylation step in a single catalytic cycle, known as a domino or cascade reaction, offers a highly efficient route to complex molecular architectures. This is particularly relevant for creating derivatives of this compound. Research has shown that palladium catalysts, particularly with bulky, electron-rich phosphine ligands like XuPhos, can effectively catalyze an asymmetric domino Heck/intermolecular C–H alkylation of unactivated alkenes with polyfluoroarenes.

In this context, a derivative of this compound, such as its allyl ether, could serve as the starting material. The reaction would initiate with an intramolecular Heck cyclization, where the palladium catalyst oxidatively adds to the carbon-iodine bond and the resulting organopalladium species is intercepted by the tethered alkene. The subsequent σ-alkylpalladium intermediate can then engage in an intermolecular C(sp²)-H alkylation with a suitable polyfluoroarene coupling partner. This sequence allows for the enantioselective construction of complex, chiral heterocyclic structures fused to the fluorophenol core. The choice of chiral ligand is crucial for inducing asymmetry, leading to products with high enantiomeric excess.

Table 2: Key Features of Enantioselective Heck/C-H Alkylation Cascades

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Pd(OAc)₂ or Pd₂(dba)₃ with a chiral phosphine ligand (e.g., XuPhos) | |

| Reactants | Alkene-tethered aryl iodides (e.g., allyl ether of this compound) and a C-H functionalization partner (e.g., polyfluoroarenes) | |

| Key Steps | Oxidative addition, intramolecular alkene insertion (Heck reaction), intermolecular C(sp²)-H activation/alkylation | |

| Outcome | Enantioselective synthesis of complex, fused-ring systems containing the fluorophenol moiety |

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

A traditional synthesis of this compound might involve the ortho-iodination of 3-fluorophenol. While effective, direct iodination reactions using reagents like N-iodosuccinimide (NIS) have a relatively low atom economy, as the succinimide (B58015) portion of the reagent becomes waste. A more atom-economical approach would involve using molecular iodine (I₂) as the iodine source, ideally with a catalytic oxidant that is regenerated in situ, minimizing waste. A 100% atom-economical reaction would, in principle, involve the direct addition of all atoms from the reactants into the product, though this is challenging for aromatic substitution reactions.

The use of water as a reaction solvent is a key goal of green chemistry, as it is non-toxic, non-flammable, and abundant. While many organic reactions are hampered by the low solubility of nonpolar substrates in water, specialized catalytic systems can overcome this limitation.

Palladium-catalyzed cross-coupling reactions, which are central to the derivatization of this compound, can be adapted to aqueous conditions. For instance, studies have demonstrated that organoindium reagents exhibit stability in aqueous media and can undergo efficient palladium-catalyzed cross-coupling with aryl halides, including functionalized iodophenols, in a mixture of THF and water. This approach avoids the use of volatile and often toxic organic solvents like toluene (B28343) or DMF. The use of water-soluble ligands and phase-transfer catalysts can further enhance the efficiency of such reactions, making them a viable green alternative for the synthesis of this compound derivatives.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability.

The synthesis of substituted phenol derivatives has been successfully demonstrated using flow chemistry. For example, continuous-flow systems have been developed for the synthesis of meta-substituted phenols via oxidative Heck/dehydrogenation sequences. Furthermore, phenols themselves have been used as starting materials in integrated packed-bed flow systems for conversion into other valuable compounds like aryl amines.

Given these precedents, a key step in the synthesis of this compound, such as the selective ortho-iodination of 3-fluorophenol, could be readily adapted to a flow process. A solution of 3-fluorophenol and an iodinating agent could be pumped through a heated reactor coil, allowing for precise control over reaction time and temperature. This would potentially lead to higher yields, improved selectivity, and a safer process compared to batch synthesis. The integration of in-line purification modules could also enable a fully automated, multi-step synthesis of the target compound and its derivatives.

Stereoselective and Asymmetric Synthesis Relevant to this compound

The stereoselective and asymmetric synthesis of this compound itself is not extensively documented in scientific literature. This is largely because the molecule is achiral and does not possess any stereocenters. However, the principles of stereoselective and asymmetric synthesis become highly relevant when considering the synthesis of more complex derivatives of this compound that are chiral.

In a broader context, asymmetric synthesis is a critical field in organic chemistry that focuses on the creation of chiral molecules in an enantiomerically pure or enriched form. rsc.org This is often achieved by using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. organic-chemistry.org For instance, in the synthesis of complex natural products or pharmaceuticals that might incorporate a 3-fluoro-2-iodophenyl moiety, the introduction of chirality would be a key step.

General strategies in asymmetric synthesis that could be hypothetically applied to derivatives of this compound include:

Catalytic Asymmetric Synthesis: Employing a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, to generate a large quantity of an enantiomerically enriched product.

Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral auxiliary to an achiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is then removed to afford the desired enantiomerically enriched product. organic-chemistry.org

Substrate-Controlled Synthesis: Utilizing existing stereocenters within a molecule to influence the stereochemistry of newly formed stereocenters.

While direct examples involving this compound are scarce, these fundamental approaches would be the cornerstone for any future development of stereoselective synthetic routes toward its chiral derivatives.

Synthesis of Key Intermediates and Analogs

The synthesis of diaryl ethers is a significant transformation in organic chemistry, and this compound can serve as a key building block in this context. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming the C-O bond between an aryl halide and a phenol. wikipedia.org In this reaction, this compound would act as the aryl halide component.

The general reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.orggoogle.com Modern variations of the Ullmann ether synthesis have been developed to proceed under milder conditions. nih.govnih.gov These improved methods often employ soluble copper catalysts supported by ligands such as diamines or acetylacetonates, and can be carried out at lower temperatures. wikipedia.org

A typical procedure for the synthesis of a diaryl ether from this compound would involve reacting it with another phenolic compound in the presence of a copper(I) salt, such as CuI, and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.comjsynthchem.com The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield. jsynthchem.comjsynthchem.com

| Parameter | Condition | Reference |

| Aryl Halide | This compound | N/A |

| Nucleophile | Various phenols | wikipedia.orggoogle.com |

| Catalyst | Copper(I) salts (e.g., CuI) | wikipedia.orgjsynthchem.com |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | google.comjsynthchem.comjsynthchem.com |

| Solvent | DMF, DMSO, Toluene | wikipedia.orggoogle.comjsynthchem.com |

| Temperature | 90-220 °C (classical), lower with modern catalysts | wikipedia.orggoogle.comorganic-chemistry.org |

This compound is itself a halogenated phenol derivative. Its synthesis typically starts from a more readily available precursor, such as 3-fluorophenol. The introduction of an iodine atom onto the phenol ring is an electrophilic aromatic substitution reaction.

The direct iodination of phenols can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent. google.comgoogle.com This is because iodine itself is a relatively weak electrophile. The oxidizing agent, such as iodic acid (HIO₃) or nitric acid, generates a more potent iodinating species in situ. google.commanac-inc.co.jp The reaction is typically carried out in a protic solvent like water or acetic acid. google.comgoogle.com

For the synthesis of this compound, the directing effects of the hydroxyl (-OH) and fluorine (-F) substituents on the aromatic ring of 3-fluorophenol are crucial. Both are ortho-, para-directing groups. The hydroxyl group is a strong activating group, while fluorine is a weakly deactivating but still ortho-, para-directing group. The iodination of 3-fluorophenol would be expected to yield a mixture of isomers, with substitution occurring at the positions ortho and para to the hydroxyl group. The formation of 2-iodo-3-fluorophenol is favored due to the strong ortho-directing ability of the hydroxyl group. dtu.dk

| Parameter | Condition | Reference |

| Starting Material | 3-Fluorophenol | google.com |

| Iodinating Agent | Molecular Iodine (I₂) | google.comgoogle.com |

| Activating/Oxidizing Agent | Iodic Acid (HIO₃) | google.comgoogle.com |

| Solvent | Aqueous medium, Acetic Acid | google.comgoogle.com |

| Reaction Type | Electrophilic Aromatic Substitution | google.com |

3-Fluoro-2-oxoindoles, also known as 3-fluorooxindoles, are important heterocyclic compounds in medicinal chemistry. researchgate.net While not directly synthesized from this compound, their synthesis represents the formation of a key analog structure. A common and efficient method for the synthesis of 3-fluorooxindoles involves the direct fluorination of 3-substituted indoles.

One effective method utilizes Selectfluor® (N-fluorobis(phenyl)sulfonimide) as the fluorinating agent. organic-chemistry.org The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water. organic-chemistry.org This approach allows for the direct conversion of various indole (B1671886) derivatives, including those derived from tryptophan and serotonin, into their corresponding 3-fluorooxindoles in good yields. organic-chemistry.org

The proposed mechanism involves an electrophilic attack of the fluorinating agent on the electron-rich indole ring, leading to the formation of an unstable 3-fluoroindolenine intermediate. This intermediate then undergoes rearrangement and hydrolysis to yield the final 3-fluorooxindole product. organic-chemistry.org

| Parameter | Condition | Reference |

| Starting Material | 3-Substituted Indoles | organic-chemistry.org |

| Fluorinating Agent | Selectfluor® (N-fluorobis(phenyl)sulfonimide) | organic-chemistry.orgresearchgate.net |

| Solvent | Acetonitrile/Water | organic-chemistry.org |

| Reaction Type | Electrophilic Fluorination | organic-chemistry.orgresearchgate.net |

| Key Intermediate | 3-Fluoroindolenine | organic-chemistry.org |

Iii. Mechanistic Investigations of Reactions Involving 3 Fluoro 2 Iodophenol

Reaction Pathways and Proposed Mechanisms

The reaction mechanisms for 3-fluoro-2-iodophenol are diverse, ranging from the generation of highly reactive intermediates like arynes to substitution reactions proceeding through addition-elimination or radical-based pathways.

One of the significant reaction pathways for ortho-haloaryl compounds is the generation of arynes, which are highly reactive intermediates. For derivatives of this compound, such as an o-iodoaryl triflate, aryne generation can be achieved. This method enables the formation of 3-fluorobenzyne, a reactive species that can participate in various synthetic applications. researchgate.net The process typically involves treatment with an organometallic reagent, such as a Grignard reagent, which facilitates the elimination of the iodine and triflate groups. researchgate.net

The generation of these aryne intermediates can also be accomplished from diaryliodonium salts, which can be synthesized from aryl iodides. acs.org The subsequent reaction proceeds via nucleophilic attack on the aryne intermediate. acs.org Another pathway to a benzyne (B1209423) intermediate involves an elimination-addition mechanism under harsh conditions with a strong base, where a proton ortho to a halide is abstracted, followed by the loss of the halide ion. pressbooks.pub

Table 1: Aryne Generation Strategies

| Precursor Type | Activation Method | Key Intermediate | Ref. |

|---|---|---|---|

| o-Iodoaryl Triflate | Grignard Reagent | 3-Fluorobenzyne | researchgate.net |

| Diaryliodonium Salt | Base-induced elimination | Aryne | acs.org |

| Aryl Halide | Strong Base (e.g., Amide ion) | Benzyne | pressbooks.pub |

Nucleophilic aromatic substitution (SNAr) is a primary reaction mechanism for aryl halides bearing electron-withdrawing groups. pressbooks.pubwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluorine atom in this compound, ortho or para to the leaving group (iodine), stabilizes this negatively charged intermediate and accelerates the reaction. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For less activated or electron-rich fluoroarenes, where the traditional SNAr mechanism is inoperative, alternative pathways have been developed. nih.gov One such method involves organic photoredox catalysis to generate a cation radical from the fluoroarene. This process decreases the electron density at the carbon-fluorine bond, making it susceptible to nucleophilic attack. nih.gov Another advanced approach for halophenols involves homolysis-enabled electronic activation. This mechanism proposes that the phenol (B47542) is oxidized to a phenoxyl radical, where the radical itself acts as a powerful electron-withdrawing group, activating the ring for SNAr. osti.gov

While direct iodination of aromatic compounds often proceeds via electrophilic substitution, radical mechanisms can also be operative under specific conditions. Free-radical iodination provides an alternative synthetic method. acs.org However, the direct iodination of alkanes via a free-radical mechanism is challenging because the reaction is reversible. quora.comyoutube.com The hydrogen iodide (HI) produced is a strong reducing agent that can reduce the alkyl iodide back to the alkane. quora.comyoutube.com To overcome this, iodination reactions are often carried out in the presence of an oxidizing agent, such as nitric acid (HNO₃) or iodic acid (HIO₃), which removes the HI as it is formed, driving the reaction forward. youtube.com

In the context of phenols, the mechanism of halogenation can be influenced by the catalyst and reaction conditions. For instance, the oxidation of halogenated phenols can be catalyzed by iron(III)-porphyrin complexes, which mimic the action of oxidative enzymes. nih.govresearchgate.net

Derivatives of this compound can be designed to undergo intramolecular cyclization, a powerful strategy for constructing heterocyclic ring systems. Electrophilic cyclization is a common pathway where an internal nucleophile attacks a carbon-carbon multiple bond activated by an electrophile. Iodine can serve as an effective electrophile source for such transformations. researchgate.net For example, appropriately substituted aryl allyl ethers can undergo direct fluorocyclization. nih.gov In a process utilizing iodine(I)/iodine(III) catalysis, an ArIF₂ species is generated in situ, which then enables the cyclization to form enantioenriched 3-fluorochromanes. nih.gov Mechanistic studies using deuterated substrates in these reactions have confirmed a stereospecific process. nih.gov

Table 2: Mechanistic Pathways in Intramolecular Cyclization

| Reaction Type | Key Reagent/Catalyst | Proposed Intermediate/Pathway | Product Class | Ref. |

|---|---|---|---|---|

| Electrophilic Iodocyclization | Iodine (I₂) | Iodonium ion | Iodo-heterocycles | researchgate.net |

| Catalytic Fluorocyclization | Iodine(I)/Iodine(III) | In situ generated ArIF₂ | 3-Fluorochromanes | nih.gov |

Role of Catalysts and Directing Groups

Catalysts and directing groups play a pivotal role in controlling the reactivity and, crucially, the regioselectivity of reactions involving substituted phenols like this compound.

Transition-metal-catalyzed C-H activation is a powerful tool for molecular synthesis, and the use of directing groups is a key strategy to control site selectivity. nih.gov The hydroxyl group of a phenol can itself act as a directing group, or it can be converted into a more effective directing group, such as an ether, ester, or carbamate (B1207046), to guide a metal catalyst to a specific C-H bond, typically at the ortho position. nih.govnih.gov

The general mechanism for directing group-assisted C-H functionalization involves several key steps:

Coordination : The directing group coordinates to the metal center of the catalyst.

C-H Activation : The coordinated metal catalyst then cleaves a nearby C-H bond, often the ortho C-H bond, to form a metallacyclic intermediate. This is typically the rate-determining step.

Functionalization : The metallacycle reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Reductive Elimination/Product Release : The final product is formed, and the catalyst is regenerated to complete the catalytic cycle.

A wide array of monodentate and bidentate nitrogen- and oxygen-based directing groups have been developed and reviewed extensively. rsc.orgrsc.org These strategies allow for a variety of transformations, including alkylation, arylation, and halogenation, at positions that would be difficult to access through traditional electrophilic aromatic substitution patterns. nih.gov

Metal-Catalyst Behavior (e.g., Palladium, Copper, Indium)

The behavior of metal catalysts in cross-coupling reactions involving aryl halides like this compound is crucial for understanding reaction outcomes and optimizing conditions. The C-I bond is significantly weaker than the C-F bond, making it the primary site for oxidative addition by low-valent metal catalysts.

Palladium: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for C-C bond formation. nrochemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate. nrochemistry.comlibretexts.orgwikipedia.org The presence of bulky, electron-rich phosphine (B1218219) ligands on the palladium center can facilitate this step. wikipedia.orglibretexts.org

Transmetalation (for Suzuki and Sonogashira reactions): In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic group to the palladium center. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org In the Sonogashira reaction, a copper(I) acetylide, formed from a terminal alkyne and a copper co-catalyst, undergoes transmetalation with the Pd(II) complex. nih.govwikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.comlibretexts.org

For the Heck reaction , which couples the aryl halide with an alkene, the mechanism involves migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to form the substituted alkene product. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds. The mechanism is similar, involving oxidative addition, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the aryl amine. wikipedia.orglibretexts.orgchemeurope.comnrochemistry.comnih.gov

Copper: Copper-catalyzed or co-catalyzed reactions are also prevalent. In the Sonogashira reaction , copper(I) iodide is a common co-catalyst that forms a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. nih.govwikipedia.orglibretexts.org Copper can also mediate Ullmann-type coupling reactions, though these often require harsher conditions than their palladium-catalyzed counterparts. organic-chemistry.org

Indium: Organoindium compounds have been used in palladium-catalyzed cross-coupling reactions. Diaryl-, divinyl-, and dialkylindium reagents have been shown to be stable in aqueous media and can couple with aryl halides. nih.gov The mechanism would likely follow a similar oxidative addition, transmetalation, and reductive elimination pathway as other cross-coupling reactions. Indium salts like indium(III) triflate can also act as Lewis acid catalysts in various organic transformations, although detailed mechanistic studies in the context of cross-coupling with substrates like this compound are not specified.

Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for reactions of this compound are not available, such studies are fundamental to understanding reaction mechanisms.

Kinetic Studies: Kinetic analyses, such as determining reaction orders with respect to reactants, catalysts, and ligands, can provide insight into the rate-determining step of a catalytic cycle. nih.gov For example, in many palladium-catalyzed cross-coupling reactions, the oxidative addition step is found to be rate-limiting. science.gov Techniques like monitoring reaction progress over time using methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy are employed to determine rate constants and activation energies.

Thermodynamic Studies: Thermodynamic data, such as enthalpies of formation (ΔfH°), are crucial for understanding the stability of reactants, intermediates, and products. Experimental techniques like combustion calorimetry and Calvet microcalorimetry can be used to determine these values for isomers of halogenated phenols. For instance, experimental and computational studies have been conducted on monoiodophenol isomers to determine their standard molar enthalpies of formation in both condensed and gaseous phases. science.gov Such data for this compound would allow for the calculation of reaction enthalpies and help predict the feasibility of a given transformation.

Computational Chemistry in Elucidating Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. rsc.orgaraproceedings.comresearchgate.netresearchgate.net

For a molecule like this compound, DFT calculations could be used to:

Analyze Molecular Properties: Calculate properties like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and dipole moments to predict sites of reactivity. The energy gap between the HOMO and LUMO can indicate the chemical reactivity of the molecule.

Model Reaction Pathways: The geometries and energies of reactants, transition states, intermediates, and products for a proposed reaction mechanism can be calculated. This allows for the determination of activation barriers and reaction energies, helping to identify the most favorable pathway. rsc.org

Investigate Catalyst-Substrate Interactions: DFT can model the interaction of this compound with metal catalysts like palladium. For example, the energetics of the oxidative addition step can be calculated to understand how the electronic and steric properties of the substrate and ligands influence this key step. science.gov

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies), which can then be compared with experimental results to confirm the structure of intermediates or products.

While general DFT studies have been performed on related compounds like para-halophenols to analyze their reactivity, specific computational studies focused on the reaction mechanisms of this compound are not documented in the provided search results.

Iv. Advanced Characterization and Spectroscopic Analysis of 3 Fluoro 2 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the carbon-hydrogen framework and the environment of specific nuclei such as fluorine. For 3-Fluoro-2-iodophenol, a combination of ¹H, ¹⁹F, and ¹³C NMR, often supplemented by multi-dimensional techniques, is required for a complete assignment of all signals. While detailed spectral data for this compound is not extensively published in peer-reviewed literature, its expected spectral characteristics can be accurately predicted based on established principles and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three aromatic protons and the single phenolic hydroxyl proton. The chemical shifts (δ) and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH), fluorine (-F), and iodine (-I) substituents. The -OH group is an activating ortho-, para-director, while the halogens are deactivating ortho-, para-directors.

The aromatic region (typically δ 6.5-7.5 ppm) would feature three distinct multiplets.

H-6: This proton is ortho to the iodine and meta to the fluorine and hydroxyl groups. It is expected to appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-4.

H-5: Situated meta to both iodine and fluorine, this proton's signal would likely be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

H-4: This proton is ortho to the fluorine and meta to the iodine. It will exhibit a complex multiplet, appearing as a doublet of doublets due to coupling with H-5 and a significant ortho coupling with the ¹⁹F nucleus.

-OH Proton: The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature, and it typically appears as a broad singlet.

The predicted couplings provide definitive information on the substitution pattern.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~6.8 - 7.1 | ddd (doublet of doublet of doublets) | ³J(H4-H5) ≈ 8-9 Hz, ³J(H4-F3) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 1-2 Hz |

| H-5 | ~7.1 - 7.3 | t (triplet) or dd | ³J(H5-H4) ≈ 8-9 Hz, ³J(H5-H6) ≈ 8-9 Hz |

| H-6 | ~6.9 - 7.2 | dd (doublet of doublets) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-F3) ≈ 5-7 Hz |

| OH | Variable (~5.0 - 6.0) | s (singlet, broad) | N/A |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. chemexper.com For this compound, the ¹⁹F NMR spectrum would provide direct information about the electronic environment of the fluorine atom.

The spectrum is expected to show a single resonance for the C-3 fluorine atom. This signal would be split into a multiplet, specifically a doublet of doublets, due to coupling with the two ortho protons, H-2 (if present, but substituted by I in this case) and H-4, and the meta proton, H-6. The magnitude of the coupling constants (J-values) is indicative of the through-bond distance between the coupled nuclei, with ortho coupling being significantly larger than meta coupling. This technique is particularly useful in studies of fluorinated phenols to monitor chemical transformations or interactions with other molecules. nih.govnih.gov

| Fluorine Position | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C3-F | -110 to -130 | ddd (doublet of doublet of doublets) | ³J(F3-H4) ≈ 8-10 Hz, ⁴J(F3-H5) ≈ 2-3 Hz, ⁴J(F3-H6) ≈ 5-7 Hz |

The ¹³C NMR spectrum of this compound will display six distinct signals for the six aromatic carbons. The chemical shifts are influenced by the electronegativity and heavy-atom effect of the substituents.

C-1 (C-OH): This carbon is expected to be significantly deshielded by the attached oxygen atom, appearing around 150-155 ppm.

C-2 (C-I): The carbon bearing the iodine atom experiences a strong "heavy atom effect," which paradoxically causes a significant upfield shift (shielding). This signal is expected at a much lower chemical shift than a typical aromatic carbon, often around 85-95 ppm.

C-3 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be strongly deshielded and will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.

C-4, C-5, C-6: These carbons will show resonances in the typical aromatic region (110-135 ppm). Their precise shifts and C-F coupling constants (²JCF, ³JCF, ⁴JCF) are diagnostic for confirming the substitution pattern.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 | ~152 | d | ⁴J(C1-F) ≈ 3-4 Hz |

| C-2 | ~90 | d | ²J(C2-F) ≈ 20-25 Hz |

| C-3 | ~163 | d | ¹J(C3-F) ≈ 245 Hz |

| C-4 | ~115 | d | ²J(C4-F) ≈ 20-22 Hz |

| C-5 | ~130 | s | ⁵J(C5-F) ≈ 0 Hz |

| C-6 | ~125 | d | ³J(C6-F) ≈ 3-4 Hz |

For complex molecules or for unambiguous assignment, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would definitively establish the connectivity between adjacent protons on the aromatic ring (H-4, H-5, and H-6), showing cross-peaks between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the signals for C-4, C-5, and C-6 by correlating them to their respective, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons (C-1, C-2, C-3). For instance, the H-4 proton would show a correlation to C-2, C-3, and C-5, while the phenolic -OH proton could show correlations to C-1 and C-2, thus confirming the entire molecular skeleton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound (C₆H₄FIO). This allows for the calculation of its elemental formula with high accuracy (typically within 5 ppm), confirming the identity of the compound. The theoretical exact mass is 237.92909 Da.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The analysis of these fragments provides a fingerprint that helps in structural confirmation. The fragmentation of halogenated aromatic compounds is well-understood.

The expected fragmentation pathway for this compound would include:

Molecular Ion (M⁺˙): A prominent peak at m/z ≈ 238, corresponding to the molecular weight of the compound.

Loss of Iodine: The C-I bond is the weakest bond, making the loss of an iodine radical (·I) a primary and highly favorable fragmentation step. This would result in a major fragment ion at m/z = 111 ([M-I]⁺).

Loss of Carbon Monoxide: Phenolic structures often undergo fragmentation by losing carbon monoxide (CO) from the ring after initial rearrangements. The [M-I]⁺ fragment could lose CO to give a fragment at m/z = 83.

Loss of a Hydrogen Halide: Elimination of hydrogen iodide (HI) is another possible pathway, which would lead to a fragment at m/z = 110.

Loss of Fluorine/HF: The C-F bond is very strong, so the loss of a fluorine radical or HF is generally less favorable than the loss of iodine but can occur from subsequent fragments.

| m/z (amu) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 238 | [C₆H₄FIO]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [C₆H₄FO]⁺ | M⁺˙ - ·I |

| 110 | [C₆H₃F]⁺˙ | M⁺˙ - HI |

| 83 | [C₅H₄F]⁺ | [M-I]⁺ - CO |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of chemical structure and offers detailed information on bond lengths, bond angles, and intermolecular interactions.

| Parameter | Value |

|---|---|

| Compound | 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide |

| Chemical Formula | C14H9F4NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Dihedral Angle between Rings | 43.94 (8)° |

| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, π–π interactions |

The determination of co-crystal structures of small molecules bound to enzymes is a cornerstone of modern drug discovery and mechanistic enzymology. While specific co-crystal structures involving this compound are not prominently reported, the broader class of halophenols has been investigated as inhibitors of various enzymes. For example, halophenols have been studied as potential inhibitors of protein tyrosine kinases (PTKs), and structure-activity relationship studies have been conducted on various derivatives. mdpi.com

The general approach involves screening a library of compounds for enzymatic inhibition. For promising candidates, co-crystallization trials are performed to obtain high-resolution X-ray structures of the enzyme-inhibitor complex. These structures reveal the precise binding mode of the inhibitor within the enzyme's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. The study of halophenols in enzymatic systems, including their oxidative degradation, is an active area of research. mdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and to study molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its various structural components. While the specific experimental spectrum for this compound is not detailed in the available literature, data from related compounds like 3-fluorophenol (B1196323) and 3-chlorophenol (B135607) can be used for informed predictions.

The IR spectrum will be dominated by several key vibrational modes:

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretching (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹.

C=C Stretching (Aromatic): A series of bands in the 1400-1600 cm⁻¹ region are indicative of the benzene (B151609) ring.

C-O Stretching: A strong absorption band is expected between 1200 and 1300 cm⁻¹.

C-F Stretching: A strong band, typically in the 1000-1300 cm⁻¹ region, is characteristic of the carbon-fluorine bond.

C-I Stretching: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

O-H Bending: In-plane and out-of-plane bending vibrations of the hydroxyl group will also be present.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-O Stretch | 1200-1300 | Strong |

| C-F Stretch | 1000-1300 | Strong |

| C-I Stretch | 500-600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound will be characterized by absorption bands arising from π → π* transitions within the benzene ring.

The parent compound, phenol (B47542), exhibits a UV absorption maximum (λmax) at approximately 275 nm. docbrown.info The introduction of halogen substituents on the benzene ring can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. For halogenated phenols, the position of λmax is influenced by the nature and position of the halogen atoms. For instance, the UV-Vis spectra of various halophenol derivatives have been studied in different solvents. researchgate.netrsc.org The presence of the fluorine and iodine atoms on the phenol ring in this compound is expected to result in absorption maxima in the ultraviolet region, likely with some shift compared to phenol itself.

| Electronic Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~270-290 | Substituted Benzene Ring |

Quantum Chemical Calculations in Spectroscopic Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing and interpreting experimental spectroscopic data. xray.czacs.orgsemanticscholar.orgsemanticscholar.orgnih.gov These computational methods can predict molecular structures, vibrational frequencies, and electronic transition energies with a high degree of accuracy.

For the interpretation of the IR spectrum of this compound, DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. The calculated spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific vibrational modes of the molecule. This is particularly useful for complex molecules where many vibrational modes are present.

Similarly, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide information on the energies of electronic transitions, the oscillator strengths (related to the intensity of absorption), and the nature of the molecular orbitals involved in these transitions. This allows for a detailed understanding of the electronic structure of this compound and how it gives rise to its UV-Vis spectrum.

V. Theoretical and Computational Studies of 3 Fluoro 2 Iodophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-Fluoro-2-iodophenol, this would involve calculating key structural parameters. While specific values for this compound are not available, a hypothetical table of such parameters is presented below to illustrate the expected outputs of such a calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Atom(s) Involved | Hypothetical Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-I | 2.10 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | F-C-C | 119.5° |

| Bond Angle | I-C-C | 121.0° |

| Bond Angle | C-O-H | 109.0° |

| Dihedral Angle | F-C-C-I | 0.0° (planar) |

Note: The data in this table is illustrative and not based on actual published research for this compound.

The electronic structure analysis would further provide information on the distribution of electrons within the molecule, highlighting areas of high or low electron density, which is crucial for understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -9.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 8.30 |

Note: The data in this table is illustrative and not based on actual published research for this compound.

A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate a molecule's structural or property descriptors with its biological activity or physical properties, respectively. For this compound, QSAR studies could potentially predict its toxicity or efficacy as a building block in drug design, while QSPR could predict properties like boiling point or solubility. However, no specific QSAR or QSPR models have been developed for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to understand its behavior in different solvents, its interaction with biological macromolecules, or its conformational flexibility. Such studies have not yet been reported in the scientific literature.

Prediction of Reactivity and Selectivity

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack on a molecule, thus predicting its reactivity and the selectivity of its reactions. This is often achieved by analyzing the distribution of electrostatic potential on the molecule's surface and the local Fukui functions. For this compound, such calculations would be invaluable for synthetic chemists, but this specific analysis is not currently available.

Vi. Applications and Future Directions in 3 Fluoro 2 Iodophenol Research

Role in Pharmaceutical Intermediate Synthesis

As a substituted phenol (B47542), 3-Fluoro-2-iodophenol serves as a critical building block, or intermediate, for the synthesis of more complex active pharmaceutical ingredients (APIs). Halogenated phenols are a recurring motif in a significant number of approved drugs, highlighting their importance in pharmaceutical research and development. researchgate.netacs.orgnsf.gov The specific combination of fluorine and iodine in this compound offers distinct advantages for chemical synthesis.

The iodine atom, being an excellent leaving group, is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. nbinno.com This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position. Reactions such as the Suzuki-Miyaura and Sonogashira couplings enable chemists to introduce a wide array of molecular fragments, building the carbon skeleton of a target drug molecule. nbinno.com Simultaneously, the fluorine atom at the 3-position influences the electronic nature of the aromatic ring and can impart desirable properties to the final compound, such as increased metabolic stability or enhanced binding affinity to biological targets. The phenolic hydroxyl group provides another site for modification, such as etherification or esterification, further increasing the compound's synthetic utility. nbinno.com

Precursors for Drug Candidates

The strategic value of this compound lies in its role as a precursor for a diverse range of potential drug candidates. Its trifunctional nature allows for a diversity-oriented synthesis approach, where a common starting material is used to generate a library of structurally varied compounds for biological screening. nih.gov This approach is crucial in the early stages of drug discovery for identifying novel hits and leads.

By leveraging the reactivity of the iodine atom, chemists can synthesize analogues of known bioactive scaffolds. For instance, the core structures of many kinase inhibitors, antivirals, and central nervous system agents feature complex substituted aromatic rings that can be constructed using intermediates like this compound. The ability to efficiently create a large number of derivatives from a single, reliable precursor accelerates the drug development process. beilstein-journals.org

Table 1: Potential Cross-Coupling Reactions for Drug Candidate Synthesis

| Reaction Name | Reagent Type | Bond Formed | Potential Application |

| Suzuki-Miyaura Coupling | Organoboron compounds | Carbon-Carbon | Building bi-aryl structures common in kinase inhibitors |

| Sonogashira Coupling | Terminal alkynes | Carbon-Carbon (triple) | Creating rigid scaffolds for receptor binding |

| Buchwald-Hartwig Amination | Amines | Carbon-Nitrogen | Introducing amine functionalities found in many CNS drugs |

| Heck Coupling | Alkenes | Carbon-Carbon (double) | Synthesizing precursors for complex natural products |

Inhibitor Design and Synthesis (e.g., 4-Hydroxyphenylpyruvate Dioxygenase)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a well-established target for the development of herbicides and, more recently, for therapeutic agents to treat certain metabolic disorders. nih.govnih.gov HPPD inhibitors often feature complex aromatic or heteroaromatic structures that interact with key residues in the enzyme's active site. researchgate.netresearchgate.net

The synthesis of these inhibitors frequently relies on the assembly of substituted phenyl rings. This compound represents a potentially ideal starting fragment for constructing novel HPPD inhibitors. The synthesis strategy would involve using the iodine atom as a handle for a key bond-forming reaction to connect the phenol ring to another part of the inhibitor scaffold. The fluorine and hydroxyl groups can then serve to modulate the compound's properties, such as its binding affinity and selectivity for the HPPD enzyme. The design of new inhibitors can be guided by the known structures of existing HPPD inhibitors, using this compound as a versatile building block to create novel variations. nih.gov

Medicinal Chemistry Applications

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. acs.org this compound is a prime example of a building block that facilitates the introduction of fluorine into potential drug candidates, alongside an iodine atom that provides a route for molecular diversification.

Development of Biologically Active Compounds

The search for new biologically active compounds is a cornerstone of medicinal chemistry. Starting scaffolds like this compound are invaluable in this endeavor. Through multi-step synthetic sequences, this intermediate can be transformed into a wide range of novel chemical entities. nih.govresearchgate.netbiomedres.us For example, fluorinated N-benzylisatins have shown cytotoxic activity against cancer cells, and various bromophenol derivatives have been synthesized and tested for their effects on metabolic enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.commdpi.com While not directly starting from this compound, these studies demonstrate the principle of using halogenated phenols to generate compounds with significant biological effects. The unique substitution pattern of this compound offers a platform to create new libraries of compounds to be tested for various activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship Studies (Theoretical)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgresearchgate.net this compound is an excellent scaffold for conducting systematic SAR studies. The iodine at the 2-position can be replaced with a wide variety of functional groups using established chemical reactions. By keeping the 3-fluoro and 1-hydroxyl groups constant, medicinal chemists can precisely probe how changes at a single point on the molecule affect its interaction with a biological target, such as a receptor or enzyme. nih.govnih.gov

This systematic approach allows researchers to build a clear picture of the pharmacophore—the essential features required for biological activity. For example, a theoretical study could involve synthesizing a series of compounds where the iodine is replaced by different alkyl or aryl groups and then testing their activity. The results would help in designing more potent and selective drug candidates.

Table 2: Theoretical SAR Study Based on this compound Scaffold

| Position 2 Substituent (R) | Hypothesized Property Change | Potential Impact on Activity |

| Small alkyl group (e.g., -CH3) | Increased lipophilicity, minimal steric bulk | May improve cell membrane permeability |

| Bulky alkyl group (e.g., -tBu) | Increased steric hindrance | May decrease binding if pocket is small, or increase if it fills a hydrophobic pocket |

| Phenyl group | Introduces aromatic interactions (π-stacking) | Could significantly increase binding affinity to target protein |

| Hydrogen-bond donor (e.g., -NH2) | Adds hydrogen bonding capability | May form a key interaction with the target, increasing potency |

| Hydrogen-bond acceptor (e.g., -C≡N) | Adds hydrogen bonding capability | May form a key interaction with the target, increasing potency |

Radiotracer Synthesis (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical properties. mdpi.com The synthesis of these radiotracers is a critical challenge. acs.orginformahealthcare.com

This compound is a valuable precursor for developing novel PET radiotracers through two main strategies.

Radioiodination : The iodine atom can be replaced with a radioactive isotope of iodine (e.g., Iodine-124 for PET). The phenolic group makes the aromatic ring highly activated for electrophilic iodination, allowing for efficient labeling. acs.orgnih.govgoogle.com This approach can be used to label molecules that target specific biological processes for imaging.

Precursor for ¹⁸F-Labeling : While the molecule already contains a stable fluorine atom, the iodine atom can be converted into other functional groups, such as a boronic ester or a stannane. These groups are excellent precursors for nucleophilic radiofluorination, allowing the introduction of the positron-emitting Fluorine-18 isotope. nih.govnih.gov This two-step approach provides a reliable method for creating ¹⁸F-labeled imaging agents for a wide range of biological targets. nih.govnih.govresearchgate.net

Materials Science Applications

The presence of both fluorine and iodine atoms, alongside a reactive phenol group, makes this compound a promising candidate for the synthesis of advanced materials with tailored properties.

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. wikipedia.orgwikipedia.org These properties stem from the strength and polarity of the carbon-fluorine bond. nih.gov this compound can serve as a valuable monomer or precursor in the synthesis of novel fluorinated polymers.

The phenolic hydroxyl group allows for its incorporation into polymer backbones through polycondensation reactions, for example, with diacyl chlorides or dialdehydes, to form fluorinated polyesters or polyethers, respectively. mdpi.comresearchgate.net The fluorine substituent on the aromatic ring would impart the desirable properties of fluoropolymers to the resulting material. Furthermore, the iodine atom can be exploited for post-polymerization modifications. For instance, it can serve as a site for cross-linking reactions, leading to the formation of robust polymer networks. mdpi.com These cross-linked materials could exhibit enhanced mechanical strength, thermal resistance, and solvent resistance, making them suitable for demanding applications in aerospace, electronics, and chemical industries.

The synthesis of such polymers could involve the following conceptual steps:

Polymerization: Reaction of this compound with a suitable comonomer to form a linear polymer.

Cross-linking: Subsequent treatment of the polymer with a cross-linking agent that reacts with the iodine atom, or by inducing self-coupling reactions, to form a three-dimensional network.

The resulting materials would be a new class of fluorinated network polymers with potentially unique combinations of properties.

Industrial Synthesis and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. While specific industrial processes for this compound are not widely published, general principles for the synthesis of halophenols can be applied.

The synthesis of related compounds, such as 3-fluorophenol (B1196323), often involves multi-step processes starting from readily available precursors like m-aminophenol. google.com A potential industrial route to this compound could involve the fluorination of a suitable phenol precursor followed by regioselective iodination. Key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of the process heavily depends on the price and accessibility of the initial reagents.

Reaction Conditions: Industrial processes favor mild reaction conditions (moderate temperatures and pressures) to minimize energy consumption and ensure safety. google.com

Process Simplification: Reducing the number of synthetic steps, minimizing waste generation, and enabling the recovery and recycling of solvents and catalysts are crucial for a sustainable and cost-effective process. google.comgoogle.com

Yield and Purity: Achieving high yields and purity of the final product is essential to reduce purification costs and meet the quality standards for its intended applications.

Safety and Environmental Impact: Handling of potentially hazardous reagents and the generation of byproducts must be carefully managed to ensure a safe and environmentally responsible manufacturing process.

A hypothetical scalable synthesis could be designed based on existing methodologies for related compounds, but would require significant process optimization and engineering to be implemented on an industrial scale.

Patent Landscape and Trends

The patent landscape provides valuable insights into the commercial interest and technological advancements related to a specific chemical compound. A comprehensive patent analysis for this compound (CAS No. 863870-85-3) would involve searching patent databases for documents that cite this specific compound.

Novel Synthetic Routes: New, efficient, and scalable methods for the synthesis of this compound would be highly patentable.

Applications in Pharmaceuticals and Agrochemicals: The use of this compound as a key intermediate in the synthesis of new bioactive molecules would be a significant area for patent activity.

Polymer and Materials Science: Patents could be filed for novel fluorinated polymers and network materials derived from this compound, as well as their specific applications.

Electronic Materials: Given the properties of fluorinated and iodinated aromatic compounds, their use in the synthesis of materials for organic electronics, such as OLEDs or organic photovoltaics, could be a subject of patent protection.

The increasing interest in fluorinated organic compounds across various industries suggests that the patenting activity for versatile building blocks like this compound is likely to grow as new applications are discovered. justia.comjustia.com

Emerging Synthetic Methodologies and Reactivity Patterns

The unique arrangement of functional groups in this compound makes it an interesting substrate for exploring modern synthetic methodologies, particularly in the areas of C-H activation and organometallic chemistry.